molecular formula C10H12N2O2 B067305 2-Ethoxy-4-hydroxy-1-methyl-1h-benzimidazole CAS No. 177478-23-8

2-Ethoxy-4-hydroxy-1-methyl-1h-benzimidazole

Cat. No.: B067305
CAS No.: 177478-23-8
M. Wt: 192.21 g/mol
InChI Key: VLEOVYWDYOBKBQ-UHFFFAOYSA-N
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Description

2-Ethoxy-4-hydroxy-1-methyl-1h-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are used in various medicinal and industrial applications. The structure of this compound consists of a benzimidazole core with ethoxy, hydroxy, and methyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-hydroxy-1-methyl-1h-benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of ortho-phenylenediamine with an appropriate aldehyde, followed by cyclization and functional group modifications. The reaction conditions often require the use of oxidizing agents, reducing agents, and catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Common industrial methods include batch and continuous flow processes, utilizing advanced reactors and purification techniques to ensure product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-hydroxy-1-methyl-1h-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of a nitro group may produce an amino derivative .

Scientific Research Applications

2-Ethoxy-4-hydroxy-1-methyl-1h-benzimidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-hydroxy-1-methyl-1h-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-hydroxy-1-methyl-1h-benzimidazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethoxy and hydroxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-ethoxy-1-methylbenzimidazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-3-14-10-11-9-7(12(10)2)5-4-6-8(9)13/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEOVYWDYOBKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(N1C)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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